Ethyl 4,4-diethoxy-2,2-difluorobutanoate
Overview
Description
Ethyl 4,4-diethoxy-2,2-difluorobutanoate, also known as DEDB, is a chemical compound with the molecular formula C10H18F2O4 . It has a molecular weight of 240.25 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 4,4-diethoxy-2,2-difluorobutanoate is1S/C10H18F2O4/c1-4-14-8(15-5-2)7-10(11,12)9(13)16-6-3/h8H,4-7H2,1-3H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Enantioselective Synthesis
Ethyl 4,4-diethoxy-2,2-difluorobutanoate is used in enantioselective synthesis processes. For instance, it has been involved in the synthesis of 2,2-difluoro-3-hydroxycarboxylates through hydrogenation, demonstrating its utility in producing enantiomerically enriched compounds (Kuroki, Asada, & Iseki, 2000).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of heterocyclic compounds. It has been used to create substances like 1,1-diethoxy-3-isothiocyanatobutane, which further facilitates the preparation of various other chemical entities including thioamides and dihydropyridine derivatives (Fisyuk, Berdovich, Temnikov, & Knyaz'kova, 1997).
In Intramolecular Cyclisations
It has applications in intramolecular cyclisations for synthesizing bicyclic tetrahydropyrans. This process is significant in creating complex oxygen heterocycles with the potential for pharmaceutical applications (Elsworth & Willis, 2008).
Baker’s Yeast Reduction
Ethyl 4,4-diethoxy-2,2-difluorobutanoate is also used in Baker’s yeast reduction methods to obtain enantiomerically enriched fluorine-containing compounds, showcasing its versatility in biocatalytic processes (Davoli, Forni, Moretti, Prati, & Torre, 1999).
Chiral Metal Complex Formation
This compound is instrumental in forming chiral metal complexes, which are crucial in asymmetric synthesis and catalysis. These complexes have broad implications in organic synthesis and pharmaceutical research (Kudyakova, Goryaeva, Burgart, & Saloutin, 2011).
Intermediate in Synthesis of Pharmaceuticals
It serves as an intermediate in the synthesis of various pharmaceuticals. For example, its derivatives have been used in the synthesis of cilastatin, an important pharmaceutical intermediate (Xin-zhi, 2006).
Biocatalysis Research
Ethyl 4,4-diethoxy-2,2-difluorobutanoate is significant in biocatalysis research, particularly in the production of chiral intermediates for pharmaceuticals (Yamamoto, Matsuyama, & Kobayashi, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 4,4-diethoxy-2,2-difluorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2O4/c1-4-14-8(15-5-2)7-10(11,12)9(13)16-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCZUAAZUOXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(=O)OCC)(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-diethoxy-2,2-difluorobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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